6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one
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Overview
Description
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is a heterocyclic compound that combines the structural features of indole and benzodiazepine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . Another approach involves the use of ferric trichloride as a catalyst to promote the formation of the desired product .
Industrial Production Methods
the use of scalable and efficient catalytic processes, such as those involving ferric trichloride, could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like N-aryl ynamides.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-aryl ynamides in the presence of gold catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription . This intercalation is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar indole-based structure and exhibits comparable DNA intercalating properties.
6H-indolo[2,3-b]quinoline: Another indole-based compound with significant pharmacological activities.
Uniqueness
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is unique due to its combination of indole and benzodiazepine structures, which confer a distinct set of chemical and biological properties. This dual structural feature allows it to interact with a broader range of molecular targets compared to its analogs .
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6,11-dihydroindolo[2,1-c][1,4]benzodiazepin-12-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15-9-11-5-2-4-8-14(11)18(15)10-12-6-1-3-7-13(12)17-16/h1-9H,10H2,(H,17,19) |
InChI Key |
ILXBVUVUDSAJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4N31 |
Origin of Product |
United States |
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